5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine

Lipophilicity LogP Drug-likeness

SAR exploration of triazole scaffolds often stalls due to non-fluorinated or -CF3 analogs lacking balanced lipophilicity and H-bond donor capacity. This CF2H-triazol-4-amine resolves this gap: • Dual H-bond donor (-NH2 + -CF2H) mimics peptide backbone NH for β-strand mimetic design • Intrinsic 19F NMR probe enables label-free binding detection without fluorophore conjugation • Intermediate lipophilicity (predicted ΔlogP +0.6-1.3 vs -H analog) balances permeability and solubility Supplied at 95% purity with global shipping.

Molecular Formula C4H6F2N4
Molecular Weight 148.11 g/mol
CAS No. 1936660-43-3
Cat. No. B13259660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine
CAS1936660-43-3
Molecular FormulaC4H6F2N4
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCN1C(=C(N=N1)N)C(F)F
InChIInChI=1S/C4H6F2N4/c1-10-2(3(5)6)4(7)8-9-10/h3H,7H2,1H3
InChIKeyYFOCSNKDBXQYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine


5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine (CAS 1936660-43-3) is a fluorinated 1,2,3-triazole derivative with molecular formula C4H6F2N4 and molecular weight 148.11 g/mol . The structure features a 1,2,3-triazole ring substituted with a methyl group at N1, a primary amine at C4, and a difluoromethyl (–CF2H) group at C5 . The compound is commercially available as a free base (typical purity 95%) and as a hydrochloride salt (CAS 2137745-06-1) . Its –CF2H substituent confers distinct physicochemical properties—including lipophilic hydrogen-bond donor capacity, moderate electron withdrawal, and enhanced metabolic stability—that differentiate it from non-fluorinated or trifluoromethylated 1,2,3-triazole analogs [1][2].

–CF2H group provides lipophilic hydrogen-bond donor capacity and moderate electron withdrawal, supporting scaffold diversification and metabolic stability modulation.
Vicinal amine (–NH2) and –CF2H enable intramolecular NH–F interactions, relevant for β-strand peptidomimetic and conformational constraint studies.
Available as free base and hydrochloride salt, supporting flexible formulation and salt-screening workflows.

Why 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine Is Irreplaceable


The 1,2,3-triazol-4-amine scaffold is a privileged structure in medicinal chemistry and agrochemical development, yet subtle variations in ring substitution profoundly alter physicochemical and biological performance [1]. The non-fluorinated analog 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0) exhibits a low logP of approximately –0.60 to –1.67 and lacks the hydrogen-bond donor capacity of the –CF2H group, limiting its utility in applications requiring balanced lipophilicity or conformational constraint . Conversely, the –CF3 analog (1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine) possesses only hydrogen-bond acceptor character without donor capability, while imposing a larger steric and electronic perturbation that can overshoot desired physicochemical parameters [2]. The –CF2H group uniquely occupies an intermediate space: it moderately increases lipophilicity (predicted logP increase of 0.6–1.3 log units versus the non-fluorinated parent), retains hydrogen-bond donor functionality (A parameter 0.085–0.126), and provides conformational restriction through CH–F and NH–F interactions demonstrated in peptidomimetic contexts [3][4]. These properties cannot be simultaneously recapitulated by substituting with –CH3, –CF3, or –H analogs, making the target compound non-fungible in structure–activity relationship (SAR) explorations.

–H analog (non-fluorinated)
Lacks –CF2H hydrogen-bond donor capability and has significantly lower lipophilicity; may shift membrane permeability and target-binding profiles.
–CF3 analog
Acts exclusively as hydrogen-bond acceptor without donor function; higher lipophilicity and steric bulk may over-perturb physicochemical parameters.
N2-regioisomer
Difluoromethyl attached to ring nitrogen alters electronic distribution and eliminates vicinal NH–F interaction motif, limiting conformational control.

Quantitative Evidence: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine vs Analogs


Lipophilicity: –CF2H vs –H Substituent

The target compound bears a –CF2H group at C5, whereas the closest commercial analog, 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0), is unsubstituted at C5 (–H). The –CF2H group functions as a lipophilic hydrogen-bond donor and is recognized as a bioisostere of –OH, –SH, and –NH2 [1]. Predicted logP for 1-(difluoromethyl)-1H-1,2,3-triazole is 0.67, compared to experimentally measured logP of –0.60 to –1.67 for the non-fluorinated analog . The difluoromethyl substituent typically increases logP by 0.6–1.3 units versus the non-fluorinated parent scaffold while retaining hydrogen-bond donor capacity (A parameter 0.085–0.126), a dual property absent in the –H, –CH3, and –CF3 analogs [1][2].

Lipophilicity (logP)
Reported
Target predicted logP ≈0.37–0.67 vs. non-fluorinated analog logP –0.60 to –1.67; ΔlogP ≈ +1.0 to +2.3 units.
Supports intermediate lipophilicity for balanced permeability and solubility screening.
Predicted values; RP-HPLC validation recommended.
Lipophilicity LogP Drug-likeness

β-Strand Mimicry: N-Difluoromethyl Triazole vs Non-Fluorinated

The N-difluoromethyl-1,2,3-triazole scaffold, of which the target compound is a monomeric analog, has been experimentally demonstrated to induce extended β-strand conformations in peptidomimetic oligomers through CH–F and NH–F interactions [1]. Pseudotetrapeptides incorporating this scaffold were obtained in excellent yields via click chemistry between azidodifluoroacetamides and alkynes [1]. By contrast, the non-fluorinated 1,4-disubstituted 1,2,3-triazole scaffold adopts a zigzag conformation that mimics β-strands but lacks the additional conformational restriction provided by fluorine-mediated intramolecular interactions [2]. The constrained geometry of the –CF2H-triazole motif results in a narrower distribution of ψ/φ dihedral angles compared to the non-fluorinated triazole, as evidenced by NMR and molecular dynamics studies on fluorinated foldamers [3].

β-Strand Mimicry
Class-level
N-difluoromethyltriazole scaffold induces extended β-strand via CH–F/NH–F interactions; non-fluorinated triazole adopts zigzag without fluorine constraint.
Conformational preorganization may reduce entropic penalty in inhibitor design.
NMR and molecular dynamics evidence; direct ψ/φ distribution not measured for exact compound.
Peptidomimetics Foldamers Conformational constraint

H-Bond Donor Ability: –CF2H vs –CF3

The difluoromethyl (–CF2H) group is a demonstrated lipophilic hydrogen-bond donor, whereas the trifluoromethyl (–CF3) group acts exclusively as a hydrogen-bond acceptor [1]. Experimental measurement of hydrogen-bond acidity (A parameter) for –CF2H-substituted aromatic systems yields values of 0.085–0.126, comparable to thiophenol and aniline but lower than hydroxyl [1]. In the context of 1,2,3-triazoles, the –CF2H proton participates in CH–F and NH–F interactions that stabilize specific conformations, as shown in the N-difluoromethyltriazole peptidomimetic scaffold [2]. The –CF3 analog (1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine) lacks this hydrogen-bond donor functionality entirely, altering target recognition profiles in biological systems [3].

H-Bond Donor (A)
Reported
–CF2H A = 0.085–0.126 vs. –CF3 A ≈ 0; gain of H-bond donor function relative to –CF3 and –H analogs.
Enables additional intermolecular interactions for target recognition studies.
Abraham solvation parameter model.
Hydrogen bonding Bioisostere Molecular recognition

Metabolic Stability: –CF2H vs –CF3 and Non-Fluorinated Analogs

The 1,2,3-triazole ring is intrinsically more metabolically stable than amide bonds, and incorporation of fluorine further modulates oxidative metabolism [1]. The –CF2H group moderately regulates metabolic stability, lipophilicity, and bioavailability, in contrast to the –CF3 group, which can impart excessive metabolic stability and lipophilicity [2]. In a study of matrix metalloproteinase inhibitor (MMPI) radiotracers, substitution of a benzyl moiety with a 1,2,3-triazol-1-yl-methyl group resulted in increased metabolic stability, demonstrating the triazole scaffold's role in blocking metabolic soft spots [3]. The –CF2H group provides intermediate oxidative stability: more resistant than –CH3 or –H at the same position due to the electron-withdrawing effect of fluorine, but less likely to accumulate in adipose tissue than the highly lipophilic –CF3 analog [2][4].

Metabolic Stability
Class-level
–CF2H-triazole: moderate stability; non-fluorinated analog lower stability; –CF3 analog potentially excessive stability and lipophilicity accumulation.
Balanced clearance profile may support oral exposure screening models.
Based on fluorinated triazole SAR; no direct microsomal t1/2 for exact compound.
Metabolic stability Oxidative metabolism Drug discovery

pKa Modulation: –CF2H vs –H and –CF3

The –CF2H group exerts a moderate electron-withdrawing inductive effect (–I) that reduces the pKa of the adjacent 4-amino group relative to the non-fluorinated analog . The predicted pKa for 1-(difluoromethyl)-1H-1,2,3-triazole is –1.39 ± 0.70 (for the triazole ring protonation), substantially lower than unsubstituted 1,2,3-triazole (pKa ~1.2 for the conjugate acid) [1]. This electronic perturbation affects the basicity of the C4–NH2 group: the target compound is expected to have a lower pKa (weaker base) than 1-methyl-1H-1,2,3-triazol-4-amine (predicted pKa ~4.47 for the conjugate acid of the amine) [2]. By comparison, the –CF3 analog induces a stronger –I effect, further depressing pKa and potentially altering solubility and target engagement profiles [1].

Amine Basicity (pKa)
Class-level
Target estimated amine pKa ~3.5–4.0 vs. non-fluorinated analog predicted pKa ~4.47; ΔpKa ≈ –0.5 to –1.0.
Intermediate basicity supports salt selection and target-engagement optimization.
Predicted values; experimental validation pending.
pKa modulation Electron-withdrawing group Amine basicity

Regioisomeric Differentiation: N1-Methyl C5-CF2H vs N2-CF2H

The target compound (N1-methyl, C5-difluoromethyl) is distinct from its N2-regioisomer, 2-(difluoromethyl)-2H-1,2,3-triazol-4-amine . In the N1-substituted series, the –CF2H group is located on a carbon atom of the triazole ring, preserving the 4-amino group for further derivatization while positioning the –CF2H group adjacent to the amine for potential intramolecular interactions [1]. In the N2-substituted regioisomer, the –CF2H is directly attached to a ring nitrogen, altering the electronic distribution and eliminating the C5-substitution site. The N1-methyl/C5-CF2H pattern uniquely offers a vicinal amine–CF2H relationship that can engage in intramolecular NH–F hydrogen bonding, a structural feature exploited in β-strand mimetic design [1].

Regioisomeric Pattern
Head-to-head
N1-methyl, C5-CF2H with vicinal NH2/CF2H (HBD +1, HBA +1) vs. N2-CF2H isomer lacking vicinal relationship.
Vicinal amine–CF2H arrangement supports unique intramolecular interactions for SAR exploration.
Structural analysis; experimental binding data recommended.
Regioisomerism Synthetic accessibility Structural diversity

Research & Industrial Applications for 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine


β-Strand Peptidomimetic Design

The –CF2H-triazole scaffold has been validated as a β-strand mimetic in N-difluoromethyl triazolo-β-aza-ε-amino acid-containing pseudotetrapeptides, where CH–F and NH–F interactions constrain the backbone into an extended conformation [1]. Researchers developing inhibitors of β-strand-recognizing proteases (e.g., HIV-1 protease, BACE1) or modulators of amyloidogenic protein aggregation (hIAPP, Aβ) can employ this compound as a key monomer for solid-phase or solution-phase foldamer synthesis [2]. The vicinal amine (–NH2) and –CF2H groups provide dual hydrogen-bond donor functionality that mimics the backbone amide NH of natural peptide substrates while improving metabolic stability and conformational preorganization [3].

19F NMR Probe Development

The –CF2H group serves as an intrinsic 19F NMR probe, enabling label-free detection of ligand–protein binding events without the need for additional fluorophore conjugation [1]. The 1,2,3-triazole core provides a metabolically stable scaffold, while the –CF2H group offers a distinctive 19F chemical shift (distinct from –CF3 probes) and the capacity for hydrogen-bonding interactions that can report on local environment changes upon target engagement [2]. This compound is suitable for 19F NMR-based fragment screening and protein-observed 19F NMR experiments in early-stage drug discovery [3].

Agrochemical Lead Optimization

In pesticide discovery, the –CF2H group moderately regulates metabolic stability, lipophilicity, and bioavailability compared to –CF3, which can cause drastic property shifts [1]. 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine serves as a versatile building block for constructing fungicidal or herbicidal candidates where balanced physicochemical properties are critical for field performance and environmental fate profiles [2]. The compound's primary amine allows facile coupling to carboxylic acid-containing pharmacophores or agrochemical scaffolds (e.g., via amide bond formation or reductive amination) [3].

Kinase Inhibitor Scaffold with Tunable Basicity

The 4-amino-1,2,3-triazole motif is a recognized hinge-binding scaffold in kinase inhibitor design, and the –CF2H group at C5 provides electronic tuning of the amine basicity without introducing the excessive lipophilicity of –CF3 [1]. The intermediate pKa of the 4-amino group (estimated ~3.5–4.0, lowered by the –I effect of –CF2H) can enhance selectivity for kinases with specific hinge-region hydrogen-bonding patterns compared to more basic analogs [2]. The compound can be directly elaborated via the free amine into diverse inhibitor chemotypes using standard medicinal chemistry transformations [3].

Application
Selection Property
Validation Focus
β-Strand Peptidomimetic Research
Conformational constraint via CH–F/NH–F interactions
Solid-phase/solution-phase foldamer assembly; NMR/X-ray conformation analysis
19F NMR Probe Development
Intrinsic –CF2H reporter with H-bond donor character
Ligand-binding detection via 19F chemical shift perturbation assays
Agrochemical Lead Optimization
Moderate metabolic stability and lipophilicity balance
Environmental fate screening; field-performance profiling
Kinase Inhibitor Hinge-Binding Scaffold
Tunable amine basicity via –I effect of –CF2H
Selectivity profiling against kinase panels; hinge-region interaction studies
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